Cas no 2411243-96-2 (2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)

2-Chloro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}acetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a fluorophenyl-substituted pyrazole core. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic chemistry, particularly in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (fluoro) and electron-donating (pyrazole) groups enhances its versatility as an intermediate in heterocyclic synthesis. Its well-defined molecular architecture ensures consistent performance in nucleophilic substitution reactions, enabling precise derivatization. The compound's stability under standard conditions and high purity make it a reliable choice for applications requiring controlled reactivity. Suitable for use under inert atmospheres to preserve integrity.
2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide structure
2411243-96-2 structure
商品名:2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide
CAS番号:2411243-96-2
MF:C13H13ClFN3O
メガワット:281.713225126266
CID:6047830
PubChem ID:146086079

2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide
    • EN300-26591068
    • 2411243-96-2
    • 2-chloro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}acetamide
    • 2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide
    • Z1562144844
    • インチ: 1S/C13H13ClFN3O/c14-9-13(19)16-7-5-11-6-8-18(17-11)12-3-1-10(15)2-4-12/h1-4,6,8H,5,7,9H2,(H,16,19)
    • InChIKey: HDWAPTMWTHXKLQ-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NCCC1C=CN(C2C=CC(=CC=2)F)N=1)=O

計算された属性

  • せいみつぶんしりょう: 281.0731179g/mol
  • どういたいしつりょう: 281.0731179g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 46.9Ų

2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26591068-0.05g
2-chloro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}acetamide
2411243-96-2 95.0%
0.05g
$246.0 2025-03-20

2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide 関連文献

2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamideに関する追加情報

2-Chloro-N-{2-1-(4-Fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide: A Comprehensive Overview

2-Chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide (CAS No. 2411243-96-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and is characterized by its unique structural features, which include a chloroacetamide moiety and a fluorinated phenyl group. The combination of these functional groups imparts specific biological activities that make it a promising candidate for various pharmaceutical applications.

The chemical structure of 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide is depicted as follows:

Chemical Structure of 2-Chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide

The synthesis of this compound typically involves a multi-step process, starting with the formation of the pyrazole ring followed by the introduction of the chloroacetamide and fluorinated phenyl groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for both research and industrial applications.

In terms of its biological activity, 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One of the key areas of research has been its activity as an inhibitor of protein kinases, which are crucial enzymes involved in cell signaling pathways. Studies have shown that this compound exhibits selective inhibition against certain kinases, making it a valuable tool for understanding the role of these enzymes in disease processes.

A recent study published in the Journal of Medicinal Chemistry highlighted the potential of 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide as an inhibitor of the serine/threonine kinase Pim-1. The researchers found that this compound effectively inhibited Pim-1 activity in vitro and demonstrated promising antiproliferative effects in cancer cell lines. These findings suggest that 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide could be further developed as a therapeutic agent for cancer treatment.

Beyond its role as a kinase inhibitor, 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide has also been investigated for its potential anti-inflammatory properties. Inflammation is a complex biological response that plays a critical role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Preliminary studies have indicated that this compound can modulate the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting its potential use in anti-inflammatory therapies.

The pharmacokinetic properties of 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide have also been evaluated to assess its suitability for drug development. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring effective delivery to target tissues and minimizing side effects. Additionally, preliminary toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, 2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide (CAS No. 2411243-96-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.

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